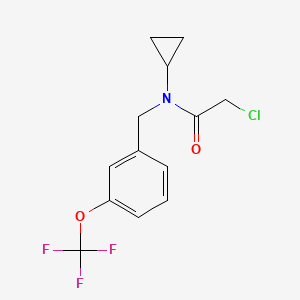![molecular formula C16H8Br2N2 B8219185 7,10-Dibromodibenzo[f,h]quinoxaline](/img/structure/B8219185.png)
7,10-Dibromodibenzo[f,h]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-Dibromodibenzo[f,h]quinoxaline is a brominated derivative of dibenzoquinoxaline, a nitrogen-containing heterocyclic compound. It is characterized by the presence of two bromine atoms at the 7 and 10 positions of the dibenzoquinoxaline structure. This compound is of significant interest in the field of organic electronics and materials science due to its unique electronic properties .
準備方法
The synthesis of 7,10-Dibromodibenzo[f,h]quinoxaline typically involves the bromination of dibenzoquinoxaline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis often involves the aforementioned bromination process. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
7,10-Dibromodibenzo[f,h]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex organic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an organolithium reagent can yield a variety of functionalized dibenzoquinoxalines.
科学的研究の応用
7,10-Dibromodibenzo[f,h]quinoxaline has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: While not as common, it can be used in the synthesis of biologically active molecules for medicinal chemistry research.
作用機序
The mechanism by which 7,10-Dibromodibenzo[f,h]quinoxaline exerts its effects is primarily related to its electronic structure. The presence of bromine atoms influences the electron density and distribution within the molecule, affecting its reactivity and interaction with other molecules. In organic electronics, it acts as a host material to harvest triplet excitons for phosphorescent emission .
類似化合物との比較
Similar compounds to 7,10-Dibromodibenzo[f,h]quinoxaline include other brominated dibenzoquinoxalines and related heterocyclic compounds such as:
6,11-Dibromodibenzo[f,h]quinoxaline: Another brominated derivative with similar electronic properties.
2,7-Dibromophenanthrene-9,10-dione: Used in similar applications in organic electronics.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct electronic properties compared to other derivatives.
特性
IUPAC Name |
7,10-dibromophenanthro[9,10-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2/c17-9-1-3-11-13(7-9)14-8-10(18)2-4-12(14)16-15(11)19-5-6-20-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCWFVGKBUCTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C4=NC=CN=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
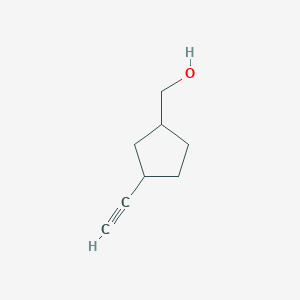
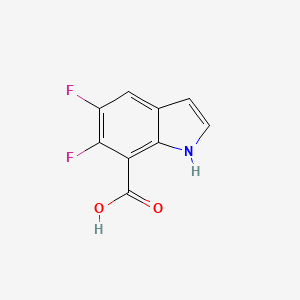
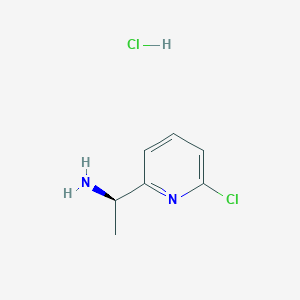
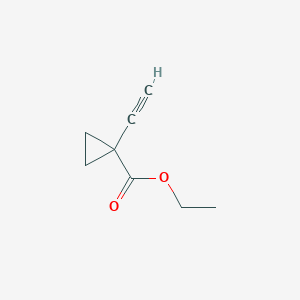
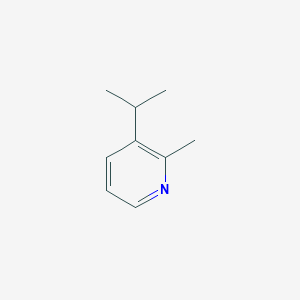
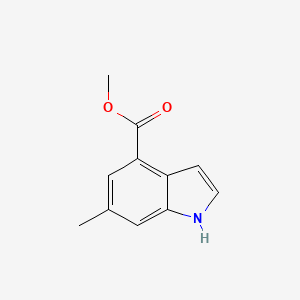

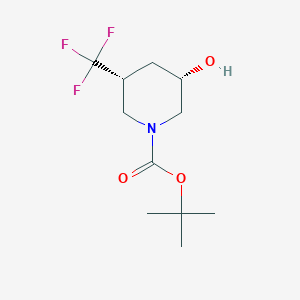
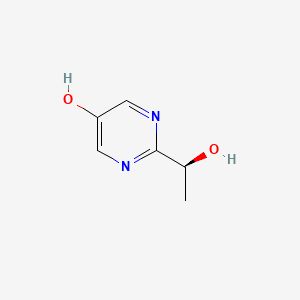
![3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B8219166.png)
![tert-Butyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B8219167.png)
![(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B8219170.png)

